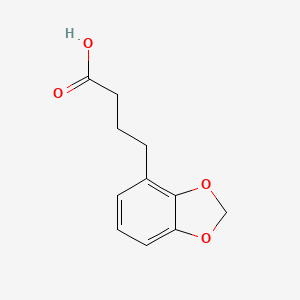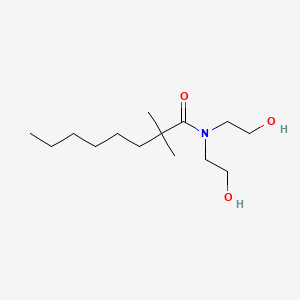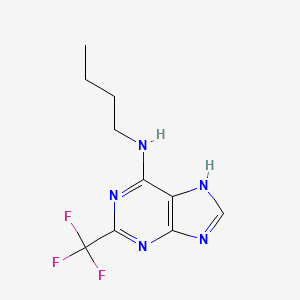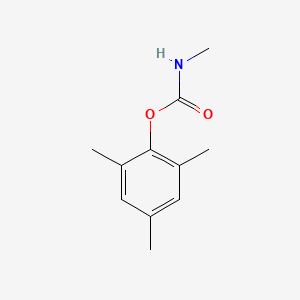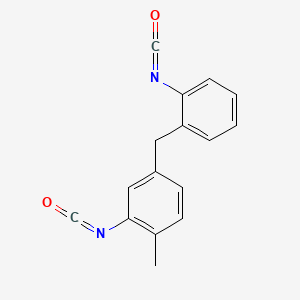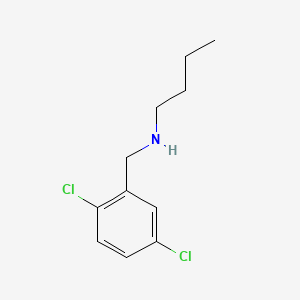
Benzenemethanamine, N-butyl-2,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-butyl-2,5-dichloro- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methanamine group, a butyl group, and two chlorine atoms at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-butyl-2,5-dichloro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amine group is alkylated with butyl halides under basic conditions to introduce the butyl group.
Chlorination: Finally, the compound is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-butyl-2,5-dichloro- may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-butyl-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-butyl-2,5-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-butyl-2,5-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzenemethanamine, N-butyl-2,5-dichloro- can be compared with other similar compounds such as:
- Benzenemethanamine, N-butyl-2,4-dichloro-
- Benzenemethanamine, N-butyl-2,6-dichloro-
- Benzenemethanamine, N-butyl-3,5-dichloro-
These compounds share similar structures but differ in the positions of the chlorine atoms. The unique positioning of the chlorine atoms in Benzenemethanamine, N-butyl-2,5-dichloro- imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not fulfill.
Propiedades
Número CAS |
90390-19-5 |
|---|---|
Fórmula molecular |
C11H15Cl2N |
Peso molecular |
232.15 g/mol |
Nombre IUPAC |
N-[(2,5-dichlorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
Clave InChI |
JMFMASJFZWRTEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



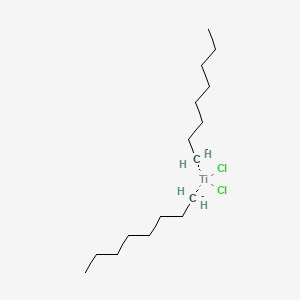
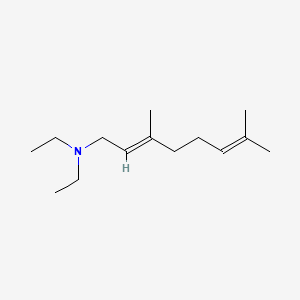

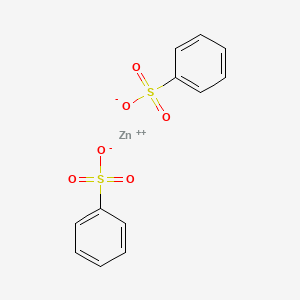

![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
